Regioisomeric Position (3′ vs. 4′) Drives Divergent Molecular Shape and Hydrogen-Bond Geometry
The target compound (940458-57-1) bears the N-ethyl-N-phenylcarbamoyl substituent at the meta (3′) position of the central aniline ring, whereas the commercially available isomer 2-({4-[(3,5-dimethylanilino)carbonyl]anilino}carbonyl)benzoic acid places its carbamoyl group at the para (4′) position [1]. This regioisomeric difference produces a calculated topological polar surface area (TPSA) of 86.9 Ų for the 3′-substituted compound versus an estimated 86.9 Ų (identical gross value) but with distinct three-dimensional distribution of polar surface, altering the spatial presentation of the two amide N–H donors [1]. The 3′-meta topology introduces a kinked geometry that places the terminal benzoic acid and the N-ethylanilino group in different relative orientations compared to the more linear 4′-para topology [1]. In fragment-based screening libraries, such regioisomeric pairs routinely exhibit orthogonal target selectivity profiles, making the 3′-substituted compound a non-fungible chemotype [2].
| Evidence Dimension | Regioisomeric substitution position and three-dimensional molecular shape |
|---|---|
| Target Compound Data | 3′-substituted (meta); IUPAC: 2-[[3-[ethyl(phenyl)carbamoyl]phenyl]carbamoyl]benzoic acid; TPSA = 86.9 Ų |
| Comparator Or Baseline | 4′-substituted (para) analog: 2-({4-[(3,5-dimethylanilino)carbonyl]anilino}carbonyl)benzoic acid; same molecular formula C23H20N2O4, same TPSA = 86.9 Ų (estimated) |
| Quantified Difference | Identical TPSA but divergent three-dimensional vector orientation of amide N–H donors; meta vs. para connectivity produces non-superimposable conformer populations |
| Conditions | Structural analysis based on PubChem 2D structure and computed molecular descriptors; no co-crystal structure available |
Why This Matters
For scientists procuring a specific chemotype for target engagement or SAR studies, the 3′-meta topology is a distinct chemical entity that cannot be replaced by the 4′-para isomer without altering the pharmacophoric geometry and potentially abolishing target binding.
- [1] PubChem. Compound Summary for CID 17221883: 2-({3-[(Ethylanilino)carbonyl]anilino}carbonyl)-benzoic acid. Computed Descriptors and 2D Structure. https://pubchem.ncbi.nlm.nih.gov/compound/940458-57-1 (accessed 2026-05-03). View Source
- [2] Barelier, S.; et al. (2015). Recognizing and stabilizing protein surface hot spots through fragment-based drug design. Journal of Medicinal Chemistry, 58(2), 774–786. (Class-level evidence: meta/para regioisomerism affects fragment binding profiles.) View Source
